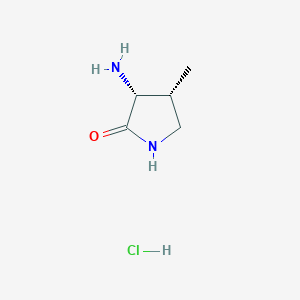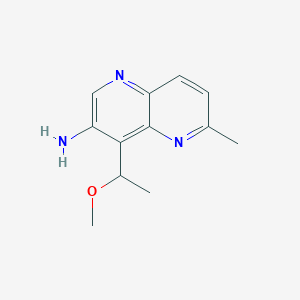
4-(1-Methoxyethyl)-6-methyl-1,5-naphthyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methoxyethyl)-6-methyl-1,5-naphthyridin-3-amine is a synthetic organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic aromatic compounds containing a pyridine ring fused to a benzene ring This specific compound is characterized by the presence of a methoxyethyl group at the 4-position, a methyl group at the 6-position, and an amine group at the 3-position of the naphthyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methoxyethyl)-6-methyl-1,5-naphthyridin-3-amine can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methyl-1,5-naphthyridine.
Alkylation: The 6-methyl-1,5-naphthyridine is subjected to alkylation using 1-bromo-2-methoxyethane in the presence of a base such as potassium carbonate (K2CO3) to introduce the methoxyethyl group at the 4-position.
Amination: The resulting intermediate is then treated with ammonia or an amine source to introduce the amine group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Methoxyethyl)-6-methyl-1,5-naphthyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents, nitrating agents, in the presence of catalysts.
Major Products
The major products formed from these reactions include oxidized naphthyridine derivatives, reduced amine derivatives, and substituted naphthyridine compounds.
Wissenschaftliche Forschungsanwendungen
4-(1-Methoxyethyl)-6-methyl-1,5-naphthyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is used in biological studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: It is explored for its potential use in the development of organic electronic materials and as a building block for advanced materials.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules and fine chemicals.
Wirkmechanismus
The mechanism of action of 4-(1-Methoxyethyl)-6-methyl-1,5-naphthyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Methoxyethyl)-1,5-naphthyridin-3-amine: Lacks the methyl group at the 6-position.
6-Methyl-1,5-naphthyridin-3-amine: Lacks the methoxyethyl group at the 4-position.
4-(1-Methoxyethyl)-6-methylquinoline: Contains a quinoline ring instead of a naphthyridine ring.
Uniqueness
4-(1-Methoxyethyl)-6-methyl-1,5-naphthyridin-3-amine is unique due to the specific combination of functional groups and their positions on the naphthyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H15N3O |
|---|---|
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
4-(1-methoxyethyl)-6-methyl-1,5-naphthyridin-3-amine |
InChI |
InChI=1S/C12H15N3O/c1-7-4-5-10-12(15-7)11(8(2)16-3)9(13)6-14-10/h4-6,8H,13H2,1-3H3 |
InChI-Schlüssel |
AAJQCBLZQRFQOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=CN=C2C=C1)N)C(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


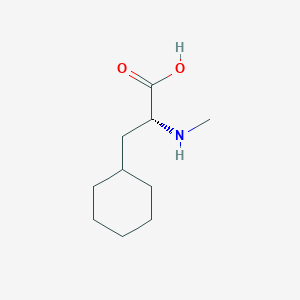
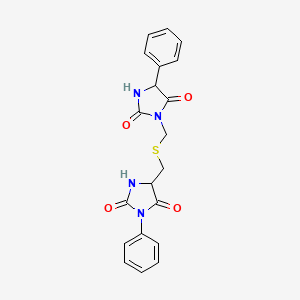




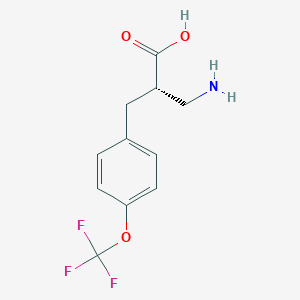
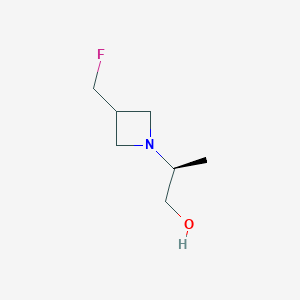
![N-(2-Acetamidophenyl)-N-[(1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B12950334.png)

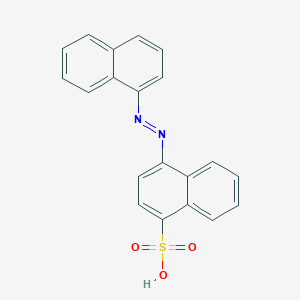
![6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12950358.png)
